Peptide 84 is primarily classified as an immunogenic peptide fragment derived from the hepatitis C virus (HCV) polyprotein. It encompasses a specific sequence that is critical for eliciting immune responses, particularly in the context of B-cell and T-helper epitopes. The specific amino acid sequence of Peptide 84 is VIVGRIILSGRPAVIPDREVLYRK-NH2, corresponding to a segment of the HCV NS4A protein. This peptide is designed to mimic natural viral antigens to stimulate an immune response against HCV infections .
The synthesis of Peptide 84 typically employs solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds through coupling reactions.
Peptide 84 consists of 24 amino acids with a molecular weight of approximately 2719 g/mol. Its structure can be analyzed using techniques such as circular dichroism spectroscopy to determine secondary structure elements and nuclear magnetic resonance (NMR) spectroscopy for detailed conformational studies.
Dynamic light scattering studies indicate that the peptide forms aggregates with sizes ranging from 73 ± 10 nm to 236 ± 5 nm, suggesting polydispersity and potential implications for its biological activity .
Peptide 84 can participate in several chemical reactions typical for peptides, including:
The mechanism by which Peptide 84 exerts its effects primarily involves its role as an antigenic determinant. Upon administration, it binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction facilitates T-cell activation and subsequent B-cell responses leading to antibody production against HCV.
Peptide 84 exhibits several notable physical and chemical properties:
Peptide 84 has significant potential applications in various scientific domains:
Peptide 84 (synthetic designation: DL175) emerged from investigations into G-protein-coupled receptor (GPCR) hierarchies in human neutrophils. Its discovery originated in a 2021 study examining cross-talk between formyl peptide receptors (FPR1/FPR2) and the medium-chain fatty acid receptor GPR84. Researchers identified that GPR84 agonists induced only modest reactive oxygen species (ROS) release in resting neutrophils. However, in FPR2-desensitized neutrophils, these agonists triggered amplified ROS production—up to 300% higher than baseline. This paradoxical response was blocked by both GPR84- and FPR2-specific antagonists, revealing a novel reactivation mechanism. Peptide 84 (DL175) was synthesized as a potent, selective GPR84 agonist to probe this pathway, confirming that GPR84 signals could "reactivate" desensitized FPR2 via phosphatase-sensitive mechanisms independent of β-arrestin recruitment [1].
Table 1: Key Characteristics of Peptide 84 (DL175)
Property | Description |
---|---|
Chemical Class | Synthetic pyridine derivative (6-nonylpyridine-2,4-diol) |
Target Receptor | GPR84 |
Primary Function | Agonist-induced ROS amplification via FPR2 reactivation |
Discovery Context | FPR2-desensitized neutrophil studies (2021) |
Antagonists Used | GLPG1205 (GPR84-specific), FPR2-specific antagonists (e.g., F2Pal10 pepducin) |
Peptide 84 serves as a critical tool for dissecting neutrophil GPCR communication networks. Its activation of GPR84 exerts bidirectional immunomodulatory effects:
Notably, Peptide 84 mimics microbial and mitochondrial peptides (e.g., mitocryptide-2) that activate FPRs, linking metabolic byproducts to innate immunity. Its specificity for GPR84—unlike broad-spectrum agonists like fMLF—enables precise interrogation of receptor hierarchies. In chemotaxis assays, Peptide 84 induces neutrophil migration comparable to formylated peptides (EC~50~ = 0.5–5 µM), confirming its role in directional inflammation [3] [1].
Table 2: Neutrophil Functional Responses to Peptide 84
Functional Assay | Response to Peptide 84 | Mechanistic Insight |
---|---|---|
ROS Production | ↑ 300% in FPR2-desensitized cells | Reactivation of desensitized FPR2 |
Calcium Flux | Concentration-dependent ↑ (PLC activation) | Gi-protein coupled signaling |
Chemotaxis | EC~50~ = 0.5–5 µM | PTX-sensitive G-proteins involved |
Receptor Specificity | No activity on FPR1 or CXCR1/2 | Selective GPR84 agonism |
Peptide 84 epitomizes two transformative trends in peptide therapeutics: target specificity and mechanistic probing. Unlike classical peptide hormones (e.g., insulin), it is a small synthetic molecule (MW < 500 Da) designed for receptor cross-talk studies rather than direct clinical application. Its development leveraged:
The global therapeutic peptide market—projected to reach $41.7 billion by 2030—prioritizes metabolic and anti-infective agents (e.g., GLP-1 analogs). Peptide 84 represents a niche category: mechanistic probes for target validation. Its limitations in membrane permeability restrict it to extracellular targets, aligning with >90% of peptide drugs that act on surface receptors (e.g., GPCRs) [4] [7]. Future iterations may incorporate stapled cyclization or PEGylation to enhance stability for in vivo studies [9] [7].
Table 3: Peptide 84 in Context of Therapeutic Peptide Classes
Category | Examples | Peptide 84’s Position |
---|---|---|
Natural Hormones | Insulin, GLP-1 | Synthetic probe (non-hormonal) |
Antimicrobial Peptides | Defensins | Immune modulator (non-direct antimicrobial) |
GPCR-Targeting | Octreotide | GPR84-specific agonist |
Discovery Approach | Phage display | Rational design/AI-optimized |
Therapeutic Stage | >80 approved drugs | Preclinical research tool |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: